molecular formula C23H19BrO7 B2578817 ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate CAS No. 610765-25-8

ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate

Cat. No.: B2578817
CAS No.: 610765-25-8
M. Wt: 487.302
InChI Key: VPDAWNKYFRGXHD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromene backbone substituted with a 4-bromophenyl group at position 3, a ketone at position 4, and a complex ethoxy side chain at position 7. This compound shares structural similarities with other chromene-based esters studied for applications in materials science and medicinal chemistry, particularly due to its electron-withdrawing bromophenyl and ketone groups, which influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-4-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrO7/c1-3-11-29-19(25)13-30-16-9-10-17-18(12-16)31-22(23(27)28-4-2)20(21(17)26)14-5-7-15(24)8-6-14/h3,5-10,12H,1,4,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDAWNKYFRGXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene derivatives are a well-studied class of compounds due to their diverse biological and physicochemical properties. Below is a detailed comparison of the target compound with analogs reported in the literature:

Substituent Analysis at Position 7

The substituent at position 7 of the chromene core significantly impacts solubility, reactivity, and crystallinity:

Compound Name Substituent at Position 7 Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate 2-oxo-2-(prop-2-en-1-yloxy)ethoxy C₂₃H₁₉BrO₈* ~543.3† High polarity due to multiple oxygen atoms; allyloxy group offers polymerization potential
Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate () Cyanomethoxy C₂₀H₁₄BrNO₅ 436.24 Enhanced electron-withdrawing character; potential for nitrile-based reactions
Ethyl 3-(4-bromophenyl)-7-[(2-methoxybenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate () 2-Methoxybenzoyloxy C₂₆H₁₉BrO₇ 523.33 Bulky aromatic substituent; increased lipophilicity and π-π stacking potential
Ethyl 3-(4-bromophenyl)-4-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromene-2-carboxylate () 2-Oxo-2-propan-2-yloxyethoxy C₂₂H₂₁BrO₈ 517.31 Steric hindrance from isopropyl group; reduced crystallinity compared to allyloxy analog

*Estimated based on structural similarity to ; †Calculated from formula.

Key Structural and Functional Differences

  • Electron-Withdrawing Effects: The 4-bromophenyl group is common across all analogs, but substituents at position 7 modulate electronic properties. The cyanomethoxy group () introduces strong electron-withdrawing effects, while the allyloxy group in the target compound offers moderate polarity and reactivity .
  • Hydrogen Bonding : The 2-oxo group in the ethoxy side chain (target compound) facilitates hydrogen bonding, which may influence crystal packing (as per Etter’s rules in ). In contrast, the isopropyloxy group () disrupts such interactions, leading to amorphous solid states .
  • Biological Relevance : Compounds like the 2-methoxybenzoyloxy derivative () exhibit enhanced lipophilicity, making them candidates for membrane permeability in drug design. The allyloxy group in the target compound may confer unique metabolic stability or toxicity profiles .

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